molecular formula C15H12ClN B13676610 4-Chloro-2-(p-tolyl)-1H-indole

4-Chloro-2-(p-tolyl)-1H-indole

Cat. No.: B13676610
M. Wt: 241.71 g/mol
InChI Key: VDFYHUZZXBNMFM-UHFFFAOYSA-N
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Description

4-Chloro-2-(p-tolyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The presence of a chlorine atom at the 4-position and a p-tolyl group at the 2-position makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(p-tolyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and p-tolyl isocyanide.

    Formation of Intermediate: The reaction between 4-chloroaniline and p-tolyl isocyanide under controlled conditions leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the indole ring structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(p-tolyl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

4-Chloro-2-(p-tolyl)-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(p-tolyl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(p-tolyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.

    4-Chloro-2-(p-tolyl)-1H-pyrimidine: Contains a pyrimidine ring instead of an indole ring.

    4-Chloro-2-(p-tolyl)-1H-benzimidazole: Features a benzimidazole ring structure.

Uniqueness

4-Chloro-2-(p-tolyl)-1H-indole is unique due to its specific substitution pattern and the presence of both chlorine and p-tolyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

4-chloro-2-(4-methylphenyl)-1H-indole

InChI

InChI=1S/C15H12ClN/c1-10-5-7-11(8-6-10)15-9-12-13(16)3-2-4-14(12)17-15/h2-9,17H,1H3

InChI Key

VDFYHUZZXBNMFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3Cl

Origin of Product

United States

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